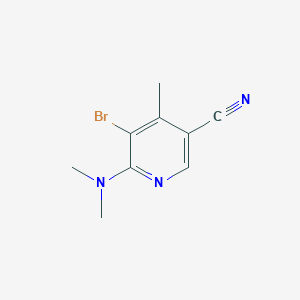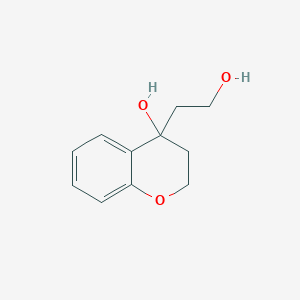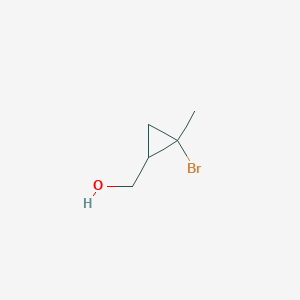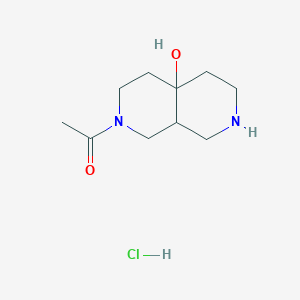
6-Bromo-7-metil-1H-indazol-3-amina
Descripción general
Descripción
6-Bromo-7-methyl-1H-indazol-3-amine is a derivative of indazole, a bicyclic compound consisting of a pyrazole ring fused to a benzene ring. Indazole derivatives are known for their diverse biological activities and have gained significant attention in medicinal chemistry
Aplicaciones Científicas De Investigación
6-Bromo-7-methyl-1H-indazol-3-amine has several applications in scientific research:
Mecanismo De Acción
Target of Action
Indazole-containing compounds, which include 6-bromo-7-methyl-1h-indazol-3-amine, have been reported to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
For instance, they can affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway .
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may influence pathways related to cell cycle regulation and apoptosis, particularly those involving the bcl2 family members and the p53/mdm2 pathway .
Result of Action
Some indazole derivatives have been shown to exhibit promising inhibitory effects against certain cancer cell lines . For example, one such compound was found to affect apoptosis and cell cycle in a concentration-dependent manner .
Análisis Bioquímico
Biochemical Properties
6-Bromo-7-methyl-1H-indazol-3-amine plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme cyclooxygenase-2 (COX-2), where 6-Bromo-7-methyl-1H-indazol-3-amine acts as an inhibitor . This inhibition can lead to reduced production of pro-inflammatory mediators, making it a potential candidate for anti-inflammatory therapies. Additionally, 6-Bromo-7-methyl-1H-indazol-3-amine has been shown to interact with various kinases, influencing cell signaling pathways involved in cell proliferation and apoptosis .
Cellular Effects
The effects of 6-Bromo-7-methyl-1H-indazol-3-amine on cells are multifaceted. It has been observed to induce apoptosis in cancer cell lines such as lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells . This induction of apoptosis is mediated through the inhibition of Bcl2 family members and the activation of the p53/MDM2 pathway . Furthermore, 6-Bromo-7-methyl-1H-indazol-3-amine affects cell signaling pathways, leading to alterations in gene expression and cellular metabolism. These changes can result in reduced cell proliferation and increased cell death, highlighting its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, 6-Bromo-7-methyl-1H-indazol-3-amine exerts its effects through several mechanisms. One of the primary mechanisms is the binding to and inhibition of COX-2, which reduces the production of pro-inflammatory prostaglandins . Additionally, 6-Bromo-7-methyl-1H-indazol-3-amine interacts with kinases involved in cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis . The compound also affects gene expression by modulating the activity of transcription factors such as p53, which plays a crucial role in regulating cell cycle and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-7-methyl-1H-indazol-3-amine have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that 6-Bromo-7-methyl-1H-indazol-3-amine can maintain its efficacy in inducing apoptosis and inhibiting cell proliferation in cancer cell lines
Dosage Effects in Animal Models
The effects of 6-Bromo-7-methyl-1H-indazol-3-amine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
6-Bromo-7-methyl-1H-indazol-3-amine is involved in various metabolic pathways, primarily through its interactions with enzymes such as COX-2 and kinases . The compound can influence metabolic flux by altering the activity of these enzymes, leading to changes in metabolite levels. For example, the inhibition of COX-2 by 6-Bromo-7-methyl-1H-indazol-3-amine can result in reduced levels of pro-inflammatory prostaglandins . Additionally, the compound’s effects on kinases can impact cellular metabolism by modulating signaling pathways involved in energy production and utilization .
Transport and Distribution
Within cells and tissues, 6-Bromo-7-methyl-1H-indazol-3-amine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target cells, enhancing its therapeutic effects. The compound’s distribution can also be influenced by its physicochemical properties, such as solubility and lipophilicity, which affect its ability to cross cell membranes and reach intracellular targets .
Subcellular Localization
The subcellular localization of 6-Bromo-7-methyl-1H-indazol-3-amine is crucial for its activity and function. The compound has been observed to localize in the cytoplasm and nucleus of target cells . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments. In the nucleus, 6-Bromo-7-methyl-1H-indazol-3-amine can interact with transcription factors and other nuclear proteins, modulating gene expression and influencing cellular processes such as apoptosis and cell cycle regulation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-methyl-1H-indazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-azidobenzaldehydes and amines, which undergo consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation .
Industrial Production Methods
Industrial production of indazole derivatives often employs metal-catalyzed synthesis due to its efficiency and high yield. The use of palladium-catalyzed C-H amination reactions has been reported for the synthesis of similar compounds . These methods are scalable and can be optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-7-methyl-1H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like LiAlH4.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-1H-indazol-3-amine: Similar in structure but lacks the methyl group at the 7th position.
7-Bromo-4-chloro-1H-indazol-3-amine: Contains additional chlorine substitution.
6,7-Difluoro-1H-indazol-3-amine: Substituted with fluorine atoms instead of bromine and methyl groups.
Uniqueness
6-Bromo-7-methyl-1H-indazol-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and methyl groups can enhance its interaction with certain biological targets, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
6-bromo-7-methyl-1H-indazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-4-6(9)3-2-5-7(4)11-12-8(5)10/h2-3H,1H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKXBHXTHKDDOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NN=C2N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B1383750.png)







![3-({[(Tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid](/img/structure/B1383763.png)
![1-[(tert-butoxy)carbonyl]-6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B1383764.png)


![(1R,2R,5S)-rel-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride](/img/structure/B1383768.png)

